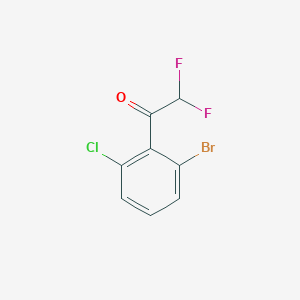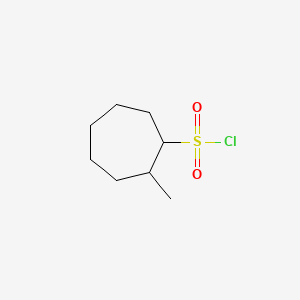
2-Methylcycloheptane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylcycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides These compounds are characterized by the presence of a sulfonyl group (SO₂Cl) attached to a carbon atom The structure of this compound consists of a seven-membered cycloalkane ring with a methyl group and a sulfonyl chloride group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl chlorides, including 2-Methylcycloheptane-1-sulfonyl chloride, can be achieved through several methods. One common method involves the chlorosulfonation of alkanes or cycloalkanes. For instance, the oxidative chlorosulfonation of S-alkyl isothiourea salts using sodium chlorite (NaClO₂) is a convenient and environmentally benign method . Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts .
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced using continuous flow protocols. For example, the synthesis of sulfonyl chlorides from disulfides and thiols can be achieved using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for efficient and scalable production of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
2-Methylcycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions to form sulfonamides and sulfonates, respectively.
Oxidative Chlorination: Reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are used for the oxidative conversion of thiols to sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction of sulfonyl chlorides with alcohols.
Scientific Research Applications
2-Methylcycloheptane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate products. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Methylcycloheptane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cycloalkane derivatives:
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
2-methylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-7-5-3-2-4-6-8(7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
DNQJXGHQQUIBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



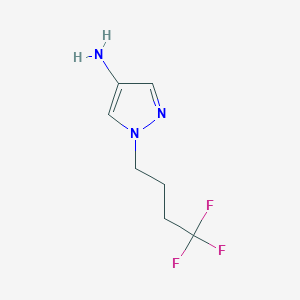
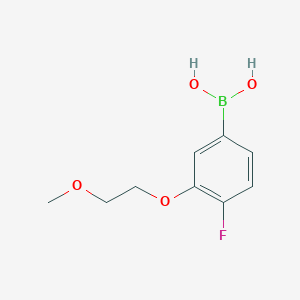
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
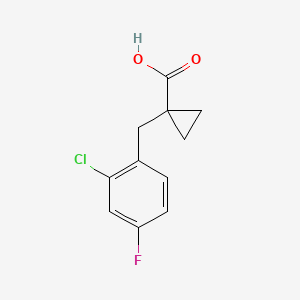
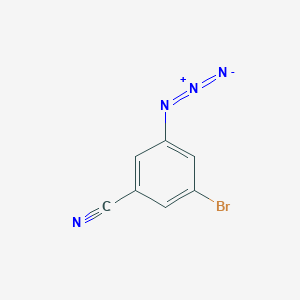
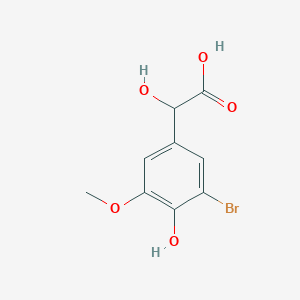
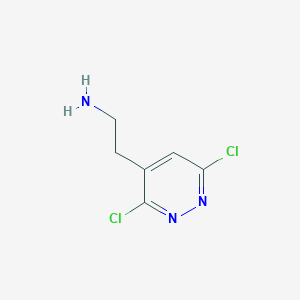
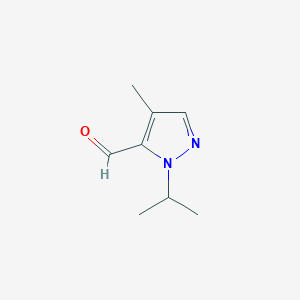
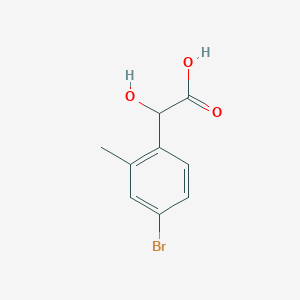

![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
